Hirudin (54-65) (desulfated) Hirudin (54-65) (desulfated)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20862529
InChI: InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Molecular Formula: C66H93N13O25
Molecular Weight: 1468.5 g/mol

Hirudin (54-65) (desulfated)

CAS No.:

Cat. No.: VC20862529

Molecular Formula: C66H93N13O25

Molecular Weight: 1468.5 g/mol

* For research use only. Not for human or veterinary use.

Hirudin (54-65) (desulfated) -

Specification

Molecular Formula C66H93N13O25
Molecular Weight 1468.5 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Standard InChI Key ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Introduction

Basic Characteristics and Chemical Properties

Hirudin (54-65) (desulfated) is a 12-amino acid fragment corresponding to residues 54-65 of the full-length hirudin protein, which naturally occurs in the salivary glands of the medicinal leech, Hirudo medicinalis . Unlike the full 65-amino acid hirudin peptide, this fragment lacks the sulfate group at tyrosine-63, which significantly alters its biological activities while retaining certain binding properties.

Chemical Identity

The peptide is characterized by specific chemical identifiers that distinguish it from other bioactive compounds:

Table 1: Chemical Identity of Hirudin (54-65) (Desulfated)

ParameterValue
CAS Registry Number113274-56-9
Molecular FormulaC66H93N13O25
Molecular Weight1468.52 g/mol
Amino Acid Sequence (1-letter)GDFEEIPEEYLQ
Amino Acid Sequence (3-letter)Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

The primary structure consists of twelve amino acids in a specific sequence, with the absence of sulfation at the tyrosine residue being the defining characteristic that differentiates it from sulfated variants . This seemingly minor modification leads to significant changes in biological activity, highlighting the importance of post-translational modifications in peptide functionality.

Structural Characteristics

Biological Functions and Binding Properties

Interaction with Thrombin

Hirudin (54-65) (desulfated) binds to the anion-binding exosite I of thrombin, which is distinct from the active site where cleavage of fibrinogen occurs . This interaction is characterized by:

  • High-affinity binding to thrombin's regulatory exosite

  • Absence of direct inhibition of thrombin's catalytic activity against synthetic peptide substrates

  • Different binding kinetics compared to the sulfated version or full-length hirudin

These properties distinguish the desulfated fragment from full-length hirudin, which is known as the strongest thrombin inhibitor discovered to date. Full hirudin fuses with thrombin to produce a non-covalent complex with a dissociation constant on the order of 10^-12 . While the desulfated fragment maintains binding capacity, its anticoagulant potency is significantly reduced compared to both full-length hirudin and the sulfated fragment .

Vascular Effects of Hirudin (54-65) (Desulfated)

One of the most interesting aspects of hirudin (54-65) (desulfated) is its unexpected vascular effects, which appear to be independent of its interaction with thrombin.

Contrasting Effects in Different Vascular Beds

Intriguingly, research findings reveal contrasting effects of hirudin (54-65) (desulfated) in different vascular beds:

  • In canine coronary arteries, the peptide stimulates endothelium-independent contractions

  • The maximum tension (at 10^-6 mol/L) above precontraction baseline was 33.6 ± 9.0% for endothelium-intact and 31.8 ± 11.5% for endothelium-denuded arterial segments

  • Contractile responses were unaffected by the presence of indomethacin

  • Pretreatment with calcium channel blockers (verapamil or nifedipine, 10^-4 mol/L) significantly attenuated these contractions

Table 3: Contrasting Vascular Effects of Hirudin (54-65) (Desulfated) in Different Vascular Beds

Vascular BedEffectEndothelium DependenceCalcium DependenceProstanoid Involvement
Porcine pulmonary arteriesRelaxationDependentRequiredPartial (~25%)
Canine coronary arteriesContractionIndependentRequiredNot significant

These opposing effects in different vascular beds suggest tissue-specific responses to the peptide and potentially different receptor mechanisms or signaling pathways .

Synthesis and Production Methods

Synthetic Routes

Hirudin (54-65) (desulfated) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process typically follows these steps:

  • Coupling: The first amino acid (C-terminal) is attached to the resin

  • Deprotection: The protecting group on the amino acid is removed

  • Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection

  • Cleavage: The completed peptide is cleaved from the resin and purified

The desulfated form is produced by simply omitting the sulfation step at tyrosine-63 that would be performed for the sulfated variant.

Industrial Production

For larger-scale production, recombinant DNA technology is often employed. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. Purification typically involves reverse-phase HPLC to isolate the desulfated hirudin fragment from other components in the expression system.

Comparative Analysis with Related Hirudin Variants

Several variants of the hirudin (54-65) fragment exist, each with distinct properties based on post-translational modifications:

Table 4: Comparison of Hirudin (54-65) Variants

VariantMolecular WeightKey ModificationPrimary Effect
Hirudin (54-65) (desulfated)1468.52 g/molNone at Tyr63Endothelium-dependent vasodilation in pulmonary arteries; Coronary artery contraction
Hirudin (54-65) (sulfated)1547.6 g/molSulfation at Tyr63Stronger thrombin binding; No vasodilatory effect
Acetyl Hirudin (54-65) (sulfated)1589.61 g/molAcetylation at N-terminus; Sulfation at Tyr63Enhanced stability; Strong thrombin binding

The sulfated variant binds more tightly to the regulatory exosite of thrombin 1 and has stronger anticoagulant properties compared to the desulfated form . The acetylated, sulfated version offers enhanced stability while maintaining strong thrombin-binding properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator